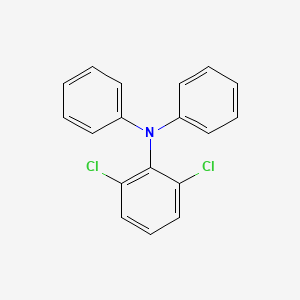
2,6-Dichloro-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dichloro-N,N-diphenylaniline is an organic compound with the molecular formula C18H13Cl2N. It is a derivative of aniline, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring, and two phenyl groups are attached to the nitrogen atom. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,6-Dichloro-N,N-diphenylaniline can be synthesized through a Smiles rearrangement followed by an amide hydrolysis. The process involves the reaction of 2,6-dichloronitrobenzene with aniline under specific conditions to form the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using continuous flow processes. This method enhances efficiency, reduces waste, and improves sustainability. The process involves multiple steps, including chlorination, Friedel-Crafts cyclization, and hydrolysis .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dichloro-N,N-diphenylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide and various halides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted anilines, amines, and other derivatives depending on the specific reaction conditions .
Applications De Recherche Scientifique
2,6-Dichloro-N,N-diphenylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with different biomolecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,6-Dichloro-N,N-diphenylaniline involves its interaction with specific molecular targets and pathways. For instance, in the synthesis of diclofenac sodium, the compound undergoes a series of reactions that involve the inhibition of cyclooxygenase enzymes, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dichloroaniline: A simpler derivative with only two chlorine atoms and an amino group.
N-Phenyl-2,6-dichloroaniline: Similar structure but with only one phenyl group attached to the nitrogen atom.
Uniqueness
2,6-Dichloro-N,N-diphenylaniline is unique due to its specific substitution pattern and the presence of two phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceuticals .
Propriétés
Numéro CAS |
112974-58-0 |
|---|---|
Formule moléculaire |
C18H13Cl2N |
Poids moléculaire |
314.2 g/mol |
Nom IUPAC |
2,6-dichloro-N,N-diphenylaniline |
InChI |
InChI=1S/C18H13Cl2N/c19-16-12-7-13-17(20)18(16)21(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-13H |
Clé InChI |
VVFFXWUIRHKWPR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=C(C=CC=C3Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


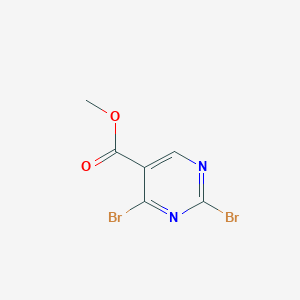
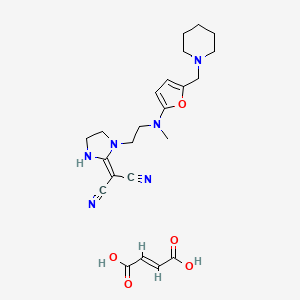
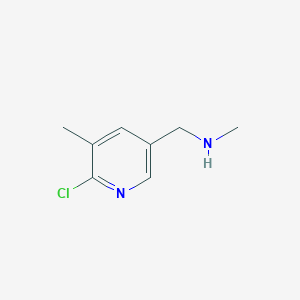
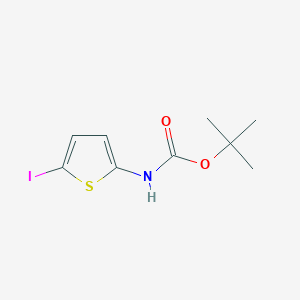
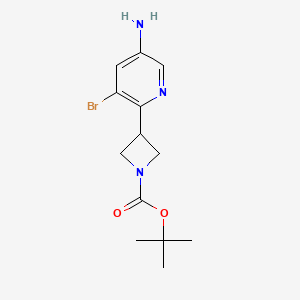
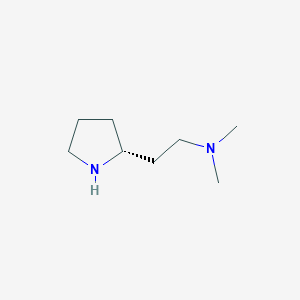
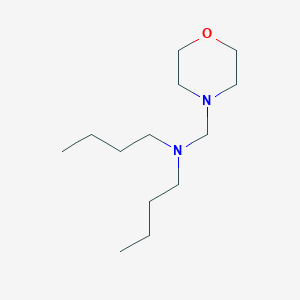
![6-([2,2'-Bithiophen]-3-yl)hexanoic acid](/img/structure/B13135303.png)
![2,2'-Dimethyl-[1,1'-bianthracene]-9,9'(10H,10'H)-dione](/img/structure/B13135307.png)

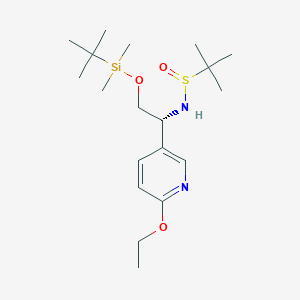

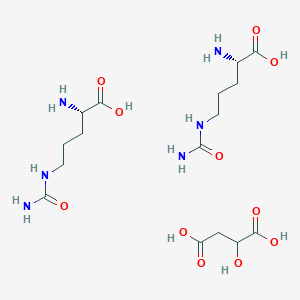
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
